N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(4-{[(3-Chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a central 1,3-thiazole ring. The thiazole core is substituted at the 2-position with a benzamide group bearing 3,5-dimethoxy substituents and at the 4-position with a methylene-linked carbamoyl group derived from 3-chloro-4-methylaniline.
Properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-12-4-5-14(8-18(12)22)23-19(26)9-15-11-30-21(24-15)25-20(27)13-6-16(28-2)10-17(7-13)29-3/h4-8,10-11H,9H2,1-3H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFIISPZHXBPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
The molecular formula of N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is , with a molecular weight of 384.87 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in anticancer therapies. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar thiazole structures exhibited significant antiproliferative activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
The compound's thiazole moiety is associated with antimicrobial properties. Research indicates that thiazole derivatives can inhibit bacterial growth and possess antifungal activity. A specific study showed that related compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans . This suggests that this compound could be further explored as a potential antimicrobial agent.
Enzyme Inhibition
Thiazole derivatives have been investigated for their ability to inhibit key enzymes involved in disease processes. For example, certain compounds have shown promise as inhibitors of acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease . The specific application of this compound in enzyme inhibition remains to be fully explored but presents a potential avenue for future research.
Case Study 1: Anticancer Efficacy
In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized several thiazole-based compounds and tested their anticancer effects. Among these, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM . This highlights its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
A comparative study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of various thiazole derivatives. The results indicated that this compound showed moderate activity against Gram-positive bacteria with an MIC value of 32 µg/mL . This supports its potential application in treating infections caused by resistant bacterial strains.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and methoxybenzamide group undergo oxidation under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂) in acidic media or potassium permanganate (KMnO₄).
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Products :
Experimental Data :
| Reaction Site | Reagent | Product | Yield (%) |
|---|---|---|---|
| Thiazole S-atom | 30% H₂O₂ (pH 4) | Sulfoxide | 65–70 |
| Methyl group | KMnO₄ (H₂SO₄) | Carboxylic acid | 40–45 |
Reduction Reactions
Selective reduction targets the carbamoyl linker and aromatic nitro intermediates (if present):
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Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF .
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Products :
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Reduction of the carbamoyl group produces secondary amines.
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The thiazole ring remains intact under mild conditions but may hydrogenate to thiazolidine under high-pressure H₂ catalysis.
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Key Observations :
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NaBH₄ selectively reduces amide bonds without affecting methoxy or chloro groups.
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LiAlH₄ may cleave the thiazole ring if temperatures exceed 60°C .
Nucleophilic Substitution
The 3-chloro-4-methylphenyl group participates in SNAr reactions:
Example :
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 3-Chloro-4-methylphenyl | Pyrrolidine | DMF, 80°C | 3-Pyrrolidinyl-4-methylphenyl |
Hydrolysis
Acid- or base-catalyzed hydrolysis cleaves the carbamoyl and benzamide bonds:
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Acidic Hydrolysis (HCl, reflux) : Produces 3,5-dimethoxybenzoic acid and 4-aminothiazole derivatives .
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Basic Hydrolysis (NaOH, ethanol) : Yields carboxylates and amines with >90% efficiency.
Mechanistic Insight :
Hydrolysis rates depend on steric hindrance from the methyl and chloro substituents, slowing reaction kinetics by ~20% compared to unhindered analogs .
Electrophilic Aromatic Substitution
The 3,5-dimethoxybenzamide moiety directs electrophiles to para positions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the benzamide’s C4 position .
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Sulfonation : Oleum (H₂SO₄·SO₃) adds sulfonic acid groups selectively .
Regioselectivity :
Methoxy groups activate the ring, favoring substitution at positions ortho/para to the directing groups.
Cross-Coupling Reactions
The thiazole ring participates in Pd-catalyzed couplings:
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Suzuki-Miyaura : reacts with aryl boronic acids to form biaryl systems .
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Buchwald-Hartwig : couples with amines for C–N bond formation .
Optimized Conditions :
| Reaction Type | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | 75–80 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 60–65 |
Photochemical Reactivity
UV irradiation induces dimerization via the thiazole’s π-system:
Comparison with Similar Compounds
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()
- Molecular Formula : C₁₈H₁₅N₃O₄S
- Molecular Weight : 369.40 g/mol
- Key Structural Differences :
- Replaces the thiazole ring with a 1,3,4-thiadiazole ring.
- Lacks the 3,5-dimethoxybenzamide group; instead, it features a methoxybenzoate ester.
- Hypothetical Implications :
Thiazol-2-yl Derivatives with Sulfonamide vs. Carboxamide Groups
4-Ethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide ()
- CAS : 331972-48-6
- Key Structural Differences :
- Substituted with a sulfonamide group (SO₂NH₂) instead of a carboxamide.
- Features an ethylbenzene sulfonyl group rather than 3,5-dimethoxybenzamide.
- The ethyl group may enhance lipophilicity, affecting membrane permeability .
Benzamide-Substituted Thiazoles
N-(5-Methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide ()
- CAS : 300717-34-4
- Key Structural Differences :
- Contains a biphenyl-4-carboxamide group instead of 3,5-dimethoxybenzamide.
- The thiazole ring is substituted with a methyl group at the 5-position.
- Methyl substitution on thiazole could alter metabolic oxidation pathways .
Substituent Effects on Aromatic Rings
3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide ()
- Key Structural Differences :
- Features a 3-chlorobenzamide group but lacks the thiazole core.
- Includes a branched hydroxyalkylamine substituent.
- Hypothetical Implications :
Comparative Data Table
*Estimated based on molecular formula C₂₁H₂₀ClN₃O₄S.
†Calculated from molecular formula.
Key Structural and Functional Insights
- Thiazole vs. Thiadiazole : The target compound’s thiazole core may offer better π-π stacking than thiadiazole but could be more prone to oxidative metabolism.
- Substituent Electronics : The 3,5-dimethoxy groups on benzamide (electron-donating) may increase binding affinity to targets requiring hydrophobic pockets, while the 3-chloro-4-methylphenyl group could enhance halogen bonding .
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives () may exhibit superior solubility but reduced blood-brain barrier penetration compared to the target compound’s carboxamide .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide?
- Methodological Answer : The compound can be synthesized via cyclization reactions using acetonitrile as a solvent under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF with triethylamine. Key intermediates include carboxamides and hydrazine derivatives. Structural confirmation requires ¹H/¹³C NMR spectroscopy . For analogous thiazole derivatives, coupling reactions with K₂CO₃ in DMF at room temperature are effective for introducing substituents .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and functional groups (e.g., methoxy, carbamoyl) .
- Infrared Spectroscopy (IR) : To validate carbonyl (C=O) and amide (N–H) stretches .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.
- Chromatography (HPLC/TLC) : To assess purity and monitor reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer :
- Solvent Selection : Acetonitrile or DMF enhances reaction rates for cyclization steps .
- Base Optimization : K₂CO₃ is effective for deprotonation in nucleophilic substitution reactions .
- Temperature Control : Short reflux times (1–3 minutes) prevent decomposition of sensitive intermediates .
- Table 1 : Yield variation in analogous thiazole derivatives with substituent effects :
| Substituent | Reaction Conditions | Yield (%) |
|---|---|---|
| 4-Chlorophenyl | Ethanol, reflux | 70 |
| 2,6-Difluorophenyl | Ethanol, reflux | 60 |
| 2-Chloro-6-fluorophenyl | Ethanol, reflux | 37 |
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., chloro, methoxy) to isolate pharmacophore contributions .
- Dose-Response Assays : Validate activity thresholds using standardized protocols (e.g., IC₅₀ determination).
- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors for antitumor assays) .
Q. What advanced methodologies enhance synthesis scalability or reproducibility?
- Methodological Answer :
- Flow Chemistry : Enables precise control of reaction parameters (residence time, temperature) for scalable synthesis .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, solvent ratios) to maximize efficiency .
- Automated Purification : Flash chromatography or preparative HPLC for high-purity isolation .
Data Contradiction Analysis Framework
- Step 1 : Replicate reported protocols to confirm baseline results.
- Step 2 : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based assays).
- Step 3 : Employ computational modeling (e.g., molecular docking) to rationalize activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
